N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE is a complex organic compound that features a unique combination of functional groups, including a chlorodifluoromethoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorodifluoromethoxybenzene with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxyphenyl group but differs in its additional functional groups and overall structure.
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}ACETAMIDE: Similar in structure but with an acetamide group instead of the thiazole ring.
Uniqueness
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-N-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)AMINE is unique due to its combination of a chlorodifluoromethoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13ClF2N2OS |
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Molecular Weight |
306.76 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClF2N2OS/c1-11(2)7-16-10(19-11)17-8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
YDEXLPRNTLIGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)Cl)C |
Origin of Product |
United States |
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